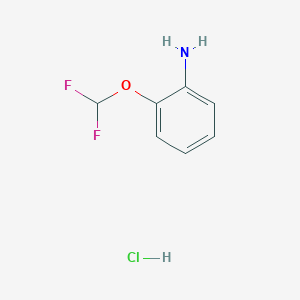

2-(Difluoromethoxy)aniline hydrochloride

Description

Contextualization of Fluorinated Aniline (B41778) Derivatives in Advanced Organic Chemistry

Fluorinated aniline derivatives are a cornerstone in modern organic chemistry, serving as versatile intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine into the aniline scaffold dramatically alters the electronic properties of the molecule, influencing its reactivity and biological activity. Fluorine's high electronegativity can modulate the pKa of the amino group, affecting its nucleophilicity and basicity. This modification is crucial for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of molecules by blocking sites susceptible to oxidative metabolism. In materials science, fluorinated anilines are utilized in the development of polymers and liquid crystals with unique thermal and electronic properties.

Significance of Difluoromethoxy Moieties in Rational Molecular Design

The difluoromethoxy group (-OCHF2) is of particular interest in rational molecular design due to its unique combination of properties. It is often employed as a bioisostere for other functional groups, such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups, to improve a molecule's pharmacological profile. The difluoromethoxy group is more lipophilic than a methoxy group, which can enhance a drug's ability to cross cell membranes.

One of the key features of the difluoromethoxy group is its ability to act as a hydrogen bond donor, a property not observed in the methoxy group. This allows for additional interactions with biological targets, potentially increasing binding affinity and selectivity. Moreover, the difluoromethoxy group can influence the conformation of a molecule, which can be critical for its interaction with a specific binding site. The metabolic stability conferred by the C-F bonds in the difluoromethoxy group also makes it an attractive substituent for overcoming drug metabolism issues.

Research Landscape and Emerging Trends for 2-(Difluoromethoxy)aniline (B1298309) Hydrochloride Analogues

The research landscape for analogues of 2-(difluoromethoxy)aniline hydrochloride is expanding, with a significant focus on the development of novel therapeutic agents. One notable area of investigation is in cancer research. For instance, a series of 2-difluoromethoxy-substituted estratriene sulfamates, derived from a 2-(difluoromethoxy)aniline core structure, have been synthesized and evaluated for their anti-proliferative activity.

These compounds were designed to improve the potency and in vivo stability of the drug candidate 2-methoxyestradiol (B1684026) (2ME2). In vitro studies against MCF-7 and MDA MB-231 breast cancer cells demonstrated that while 2-difluoromethoxyestradiol was less potent than 2ME2, its sulfamated derivatives were often more potent than their non-fluorinated counterparts. nih.gov This suggests that the difluoromethoxy group, in combination with other structural modifications, can lead to enhanced anti-cancer activity.

Table 2: Anti-proliferative Activity of selected 2-Difluoromethoxy-substituted Estratriene Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 10 | MCF-7 | 0.12 |

| MDA MB-231 | 0.15 | |

| 11 | MCF-7 | 0.18 |

| MDA MB-231 | 0.19 | |

| 12 | MCF-7 | 0.14 |

| MDA MB-231 | 0.16 |

GI50 represents the concentration that caused 50% growth inhibition. nih.gov

Emerging trends indicate that 2-(difluoromethoxy)aniline and its analogues are being explored as key intermediates for a variety of other biologically active molecules. The compound serves as a valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs. Its utility extends to the synthesis of inhibitors for various enzymes and receptors implicated in a range of diseases. The continued exploration of the unique properties of the difluoromethoxy group is expected to drive further innovation in the design of next-generation pharmaceuticals and functional materials.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(difluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO.ClH/c8-7(9)11-6-4-2-1-3-5(6)10;/h1-4,7H,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHJKPVPKWVVQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes to 2-(Difluoromethoxy)aniline (B1298309) Hydrochloride

Established synthetic pathways to 2-(difluoromethoxy)aniline hydrochloride typically involve the initial synthesis of the free base, 2-(difluoromethoxy)aniline, followed by its conversion to the hydrochloride salt. The primary strategies for constructing the core aniline (B41778) derivative rely on multi-step functionalization of precursor molecules.

Multi-Step Functionalization Strategies from Precursor Anilines

A prevalent and economically viable strategy for the synthesis of 2-(difluoromethoxy)aniline begins with a precursor nitroaromatic compound, which is subsequently reduced to the corresponding aniline. A common precursor for this synthesis is 2-(difluoromethoxy)nitrobenzene. This approach is advantageous as the nitro group can be selectively reduced in the presence of the difluoromethoxy group.

Another potential multi-step functionalization strategy involves the O-difluoromethylation of 2-aminophenol (B121084). wikipedia.org In this method, the hydroxyl group of 2-aminophenol is converted to the difluoromethoxy group. This transformation requires a suitable difluoromethylating agent and careful control of reaction conditions to avoid undesired side reactions with the amine functionality.

The general synthetic scheme for the preparation of 2-(difluoromethoxy)aniline from 2-(difluoromethoxy)nitrobenzene is outlined below:

Scheme 1: Synthesis of 2-(Difluoromethoxy)aniline via Reduction of 2-(Difluoromethoxy)nitrobenzene

benzene (B151609) ring with a difluoromethoxy substituent." src="https://i.imgur.com/example.png"/>

This illustrative scheme depicts the conversion of 2-(difluoromethoxy)nitrobenzene to 2-(difluoromethoxy)aniline through a reduction reaction.

Optimized Reaction Conditions and Catalytic Systems for Core Structure Formation

The reduction of the nitro group in 2-(difluoromethoxy)nitrobenzene is a critical step in the synthesis of the core aniline structure. Various catalytic systems and reaction conditions have been optimized to achieve high yields and selectivity. chemistrystudent.comyoutube.com

Catalytic hydrogenation is a widely employed method for this transformation. researchgate.net This process typically utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction is generally carried out in a solvent like ethanol (B145695) or methanol (B129727) under controlled temperature and pressure.

Alternatively, metal-acid systems, such as tin or iron in the presence of hydrochloric acid, can be used for the reduction of the nitro group. chemistrystudent.com These conditions are effective and often used in laboratory-scale syntheses. The choice of catalyst and reaction conditions can be influenced by factors such as the scale of the reaction, cost, and the presence of other functional groups in the molecule.

Below is a table summarizing typical reaction conditions for the reduction of nitroaromatics to anilines, which are applicable to the synthesis of 2-(difluoromethoxy)aniline.

| Catalyst/Reagent | Solvent | Temperature | Pressure | Typical Yield |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Ethanol | Room Temperature to 70°C | Atmospheric to 50 psi H₂ | >95% |

| Tin (Sn) / Hydrochloric Acid (HCl) | Ethanol/Water | Reflux | Atmospheric | Good to Excellent |

| Iron (Fe) / Hydrochloric Acid (HCl) | Water/Ethanol | Reflux | Atmospheric | Good to Excellent |

Salt Formation Procedures for Hydrochloride Derivatization

The final step in the preparation of this compound is the conversion of the free aniline base into its hydrochloride salt. This is typically achieved through a straightforward acid-base reaction. youtube.comyoutube.comoxfordreference.com

The purified 2-(difluoromethoxy)aniline is dissolved in a suitable organic solvent, such as diethyl ether, ethyl acetate, or methanol. A solution of hydrochloric acid, either as a gas dissolved in an organic solvent or as a concentrated aqueous solution, is then added to the aniline solution. The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be isolated by filtration. The resulting solid is then typically washed with a small amount of the solvent and dried under vacuum to yield the final product. The formation of the salt is an equilibrium process, and the use of a strong acid like HCl ensures complete protonation of the weakly basic aromatic amine. reddit.com

Innovative Approaches in the Synthesis of Difluoromethoxy-Substituted Aryl Amines

Recent advancements in synthetic organic chemistry have led to the development of innovative methods for the introduction of the difluoromethyl and difluoromethoxy groups into aromatic systems. These modern techniques offer advantages in terms of efficiency, substrate scope, and the ability to perform late-stage functionalization.

Late-Stage Difluoromethylation Techniques for Aromatic Systems

Late-stage functionalization refers to the introduction of a functional group into a complex molecule at a late step in the synthetic sequence. This approach is highly valuable in drug discovery as it allows for the rapid generation of analogs from a common intermediate. Recent research has focused on the development of late-stage difluoromethylation methods for aromatic compounds, including anilines. rsc.orgresearchgate.net

One promising approach involves the use of visible-light-mediated photoredox catalysis. acs.orgnih.gov In these reactions, a photocatalyst absorbs light and initiates a single-electron transfer process, leading to the formation of a difluoromethyl radical from a suitable precursor. This radical can then react with an aromatic substrate, such as an aniline derivative, to introduce the difluoromethyl group. The formation of an electron donor-acceptor (EDA) complex between the aniline and a difluoroalkylating agent can also be exploited for this transformation under photoirradiation. acs.orgnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-CF2H Bond Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These methods are increasingly being applied to the synthesis of fluorinated aromatic compounds, including those containing the difluoromethyl group. rsc.org

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of aryl-CF2H bonds. nih.govdigitellinc.comamanote.comacs.org In these reactions, an aryl halide or triflate is coupled with a difluoromethyl source in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the efficiency of the catalytic cycle.

Copper-catalyzed cross-coupling reactions have also emerged as a valuable method for the synthesis of difluoromethylated arenes. rsc.orgorganic-chemistry.orgbohrium.comorganic-chemistry.org These reactions often utilize aryl boronic acids or their derivatives as the coupling partners. The reaction conditions are typically mild, and a wide range of functional groups are tolerated.

The following table provides a general overview of these advanced synthetic methods.

| Methodology | Catalyst/Reagent | Substrate | Key Features |

|---|---|---|---|

| Late-Stage Photocatalytic Difluoromethylation | Photocatalyst (e.g., Eosin Y), Light Source | Anilines, Aromatic Compounds | Mild reaction conditions, high functional group tolerance, suitable for complex molecules. |

| Palladium-Catalyzed Cross-Coupling | Palladium Catalyst (e.g., Pd(dba)₂), Ligand | Aryl Halides, Aryl Triflates | Broad substrate scope, high efficiency. |

| Copper-Catalyzed Cross-Coupling | Copper Catalyst (e.g., CuI) | Aryl Boronic Acids | Mild conditions, tolerance to moisture and various functional groups. |

Direct Halogenation Methods (e.g., Bis-ortho-chlorination of Substituted Anilines)

Direct halogenation of anilines is a fundamental transformation in organic chemistry, though it often presents challenges in controlling regioselectivity and preventing over-halogenation due to the strong activating nature of the amino group. libretexts.orgbyjus.com The amino group is a powerful ortho-, para-director, making the aromatic ring highly susceptible to electrophilic attack. wikipedia.org Consequently, reactions with halogens like bromine can rapidly lead to polysubstituted products, such as the formation of 2,4,6-tribromoaniline (B120722) from aniline. libretexts.orgbyjus.com

To achieve selective halogenation, particularly at the ortho positions, various strategies have been developed. One approach involves the use of a secondary ammonium (B1175870) chloride salt as an organocatalyst, which has been shown to facilitate highly regioselective ortho-chlorination of anilines at room temperature. nih.gov This method is scalable, and the catalyst can be recycled. nih.gov Another strategy for achieving bis-ortho-chlorination of a substituted aniline, specifically 4-(difluoromethoxy)aniline (B1299965), utilizes hydrochloric acid and hydrogen peroxide. acs.org This direct, one-step process is a key feature in an efficient, scalable synthesis of a potent receptor antagonist. acs.org

Protecting the amino group as an amide is a common technique to moderate its activating effect and improve selectivity. libretexts.orgbyjus.com The resulting N-arylamide is still an ortho-, para-directing group but is less activating than the free amine, allowing for controlled monohalogenation. libretexts.org The protecting group can then be removed by hydrolysis to yield the desired halogenated aniline. libretexts.org Copper-catalyzed methods have also been developed for the direct ortho-halogenation of protected anilines under aerobic conditions, demonstrating excellent mono-substitution selectivity and high ortho-regiocontrol. rsc.org

The table below summarizes various reagents and conditions used for the direct halogenation of anilines.

| Reagent/Catalyst | Conditions | Outcome |

| Br₂/H₂O | Room Temperature | Rapid formation of 2,4,6-tribromoaniline libretexts.orgbyjus.com |

| Secondary Ammonium Chloride Salt | Room Temperature | Highly regioselective ortho-chlorination nih.gov |

| HCl/H₂O₂ | - | Direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline acs.org |

| Copper Catalyst | Aerobic Conditions | Ortho-halogenation of protected anilines rsc.org |

Environmentally Conscious Synthetic Protocols (e.g., Microwave-Assisted, Solvent-Free Methods)

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods in chemistry. These "green" approaches aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of aniline derivatives, this includes the use of microwave-assisted reactions and solvent-free conditions.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While specific examples for the synthesis of this compound are not detailed in the provided search results, the general principles of microwave chemistry are applicable to a wide range of organic transformations, including those involving aniline derivatives.

Solvent-free reactions represent another important aspect of green chemistry. By eliminating the solvent, these methods can reduce waste, lower costs, and simplify purification processes. A notable example is the metal- and solvent-free synthesis of aniline-based triarylmethanes using a Brönsted acidic ionic liquid as a catalyst. rsc.org This protocol demonstrates high efficiency and can be applied to a broad range of substrates, yielding products in good to excellent yields. rsc.org The use of ionic liquids as solvents can also facilitate direct and regioselective chlorination or bromination of unprotected anilines using copper halides under mild conditions, avoiding the need for hazardous reagents. nih.gov

Furthermore, the development of PFAS-free synthesis methods for fluorinated compounds is gaining importance due to environmental concerns. sciencedaily.com Researchers have developed procedures that avoid the use of per- and polyfluoroalkyl substances (PFAS) reagents, providing a more environmentally friendly route to valuable fluorinated molecules. sciencedaily.com

The following table highlights some environmentally conscious synthetic protocols relevant to aniline chemistry.

| Method | Key Features | Advantages |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased efficiency, potentially higher yields |

| Solvent-Free Reactions | Elimination of organic solvents | Reduced waste, lower cost, simplified purification rsc.org |

| Ionic Liquid Catalysis | Can act as both catalyst and solvent | Mild reaction conditions, high yields, reusability rsc.orgnih.gov |

| PFAS-Free Fluorination | Avoids use of persistent pollutants | Environmentally friendly route to fluorinated compounds sciencedaily.com |

Derivatization Strategies for this compound

Electrophilic Aromatic Substitution Reactions on the Aryl Ring

The aromatic ring of aniline and its derivatives is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group. wikipedia.orglibretexts.org This substituent directs incoming electrophiles to the ortho and para positions. wikipedia.org The difluoromethoxy group, while containing electronegative fluorine atoms, is also considered an ortho-, para-directing group. The interplay of these two substituents on the 2-(difluoromethoxy)aniline ring will govern the regioselectivity of EAS reactions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. wikipedia.org However, the high reactivity of the aniline ring can lead to challenges such as polysubstitution and side reactions. libretexts.orglibretexts.org For instance, direct nitration of aniline with nitric acid can lead to oxidation and the formation of a mixture of products, including an unexpected amount of the meta-isomer due to the formation of the anilinium ion under acidic conditions. chemistrysteps.com

To control the reactivity and achieve selective substitution, the amino group is often protected, for example, by acetylation to form an acetanilide. libretexts.org The amide group is still an activating and ortho-, para-directing substituent, but its activating influence is significantly reduced, allowing for more controlled reactions. libretexts.orgchemistrysteps.com After the desired substitution has been carried out, the protecting group can be readily removed by hydrolysis. libretexts.org

The table below outlines common electrophilic aromatic substitution reactions and strategies to control them for aniline derivatives.

| Reaction | Reagents | Challenges & Control Strategies |

| Halogenation | Br₂, Cl₂ | Over-halogenation is common. libretexts.org Protection of the amino group as an amide allows for monosubstitution. libretexts.org |

| Nitration | HNO₃, H₂SO₄ | Oxidation and formation of meta-product. chemistrysteps.com Protection of the amino group is necessary for selective para-nitration. libretexts.org |

| Sulfonation | H₂SO₄ | Formation of anilinium hydrogen sulfate. Heating produces p-aminobenzenesulfonic acid. byjus.com |

| Friedel-Crafts Reactions | AlCl₃, Alkyl/Acyl Halide | Generally unsuccessful with free anilines due to complex formation with the catalyst. libretexts.orgchemistrysteps.com The reaction proceeds with the protected N-arylamide. libretexts.org |

Nucleophilic Substitution Reactions Involving the Aniline Moiety

The amino group of this compound can act as a nucleophile, participating in a variety of substitution reactions. byjus.com The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers. byjus.com

One of the most important reactions of the aniline moiety is the formation of diazonium salts. libretexts.org Treatment of anilines with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures yields an aryldiazonium salt. rsc.org These salts are highly versatile intermediates in organic synthesis and can undergo a range of substitution reactions, known as Sandmeyer reactions, where the diazonium group is replaced by various nucleophiles such as halides, cyanide, or a hydroxyl group. libretexts.org

The amino group can also undergo N-alkylation and N-acylation. N-alkylation can be achieved with reagents like alkyl halides or alcohols. wikipedia.org N-acylation, often carried out with acyl chlorides or anhydrides, is a common method for protecting the amino group, as discussed in the previous section. byjus.comlibretexts.org

The following table summarizes key nucleophilic substitution reactions involving the aniline moiety.

| Reaction | Reagents | Product | Significance |

| Diazotization | NaNO₂, HCl (0-5 °C) | Aryldiazonium Salt | Versatile intermediate for introducing a wide range of functional groups. libretexts.orgrsc.org |

| N-Alkylation | Alkyl Halides/Alcohols | N-Alkyl/N,N-Dialkyl Aniline | Synthesis of more complex amine structures. wikipedia.org |

| N-Acylation | Acyl Chlorides/Anhydrides | N-Acyl Aniline (Amide) | Protection of the amino group, modulation of reactivity. byjus.comlibretexts.org |

Formation of Complex Nitrogen-Containing Heterocycles from Difluoromethoxylated Ketones

Difluoromethoxylated ketones are valuable building blocks for the synthesis of nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry and materials science. researchgate.net These ketones can react with various nitrogen-containing nucleophiles to form a diverse range of heterocyclic systems.

One synthetic route involves the reaction of α-(difluoromethoxy)ketones with hydrazine (B178648) derivatives to yield difluoromethoxylated pyrazoles. researchgate.net This transformation can proceed through an enaminone intermediate. researchgate.net Similarly, reactions with other binucleophiles can lead to the formation of other five- and six-membered heterocycles like isoxazoles and pyrimidines. researchgate.net

The Fischer indole (B1671886) synthesis is another powerful method for constructing indole rings, a common motif in pharmaceuticals. This reaction can be adapted to use difluoromethoxylated ketones and arylhydrazines to produce indoles bearing the difluoromethoxy group. researchgate.net

The versatility of difluoromethoxylated ketones as precursors for heterocycle synthesis is highlighted in the table below.

| Ketone Precursor | Reagent | Resulting Heterocycle |

| α-(Difluoromethoxy)ketone | Arylhydrazine | Difluoromethoxylated Pyrazole researchgate.net |

| α-(Difluoromethoxy)ketone | Hydroxylamine | Difluoromethoxylated Isoxazole researchgate.net |

| α-(Difluoromethoxy)ketone | Amidines | Difluoromethoxylated Pyrimidine researchgate.net |

| α-(Difluoromethoxy)ketone | Arylhydrazine (under Fischer conditions) | Difluoromethoxylated Indole researchgate.net |

Reactivity Profiles and Mechanistic Investigations

Intrinsic Reactivity of the Aniline (B41778) and Difluoromethoxy Functional Groups

The reactivity of 2-(Difluoromethoxy)aniline (B1298309) is a composite of the individual characteristics of the amino group and the difluoromethoxy group, each influencing the other and the aromatic system.

Amine Group Reactivity in Condensation and Coupling Processes

The primary amine group of 2-(Difluoromethoxy)aniline is a versatile nucleophile, making it a valuable building block in various condensation and carbon-nitrogen (C-N) bond-forming reactions. Its utility is particularly pronounced in transition metal-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry.

One of the most significant applications of anilines is in the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms C-N bonds between amines and aryl halides or triflates. researchgate.net This reaction has broad synthetic utility, largely replacing harsher traditional methods for creating aryl amines. researchgate.net The development of specialized phosphine (B1218219) ligands has expanded the scope of this reaction, allowing for the coupling of a wide array of amines, including ortho-substituted anilines, with various aryl partners under mild conditions. researchgate.netresearchgate.net 2-(Difluoromethoxy)aniline serves as a key building block in these transformations due to its ability to participate in such transition metal-catalyzed cross-coupling reactions. libretexts.org

Ortho-substituted anilines are crucial structural motifs in many pharmacologically active compounds. researchgate.net However, Suzuki-Miyaura cross-coupling reactions involving unprotected ortho-haloanilines can be challenging. researchgate.net Recent advancements have identified specific catalyst systems, such as CataXCium A Pd G3, which are uniquely effective for these types of Suzuki-Miyaura couplings, demonstrating tolerance for diverse functional groups on both coupling partners. researchgate.net

Beyond metal-catalyzed couplings, the amine group can also participate in condensation reactions with carbonyl compounds like cyclohexanones to form enamines. These intermediates can then undergo further transformations, such as photochemical dehydrogenation, to synthesize more complex aniline derivatives. nih.gov

| Reaction Type | Description | Key Features | Relevant Catalyst/System |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation between an amine and an aryl halide/triflate. researchgate.net | Wide substrate scope, mild conditions, high functional group tolerance. researchgate.net | Palladium precatalysts with biaryl phosphine ligands. nih.gov |

| Suzuki-Miyaura Coupling | Palladium-catalyzed C-C bond formation between an organohalide and an organoboron compound. researchgate.net | Effective for ortho-substituted anilines, though can be challenging with unprotected amines. researchgate.net | CataXCium A Pd G3. researchgate.net |

| Dehydrogenative Coupling | Condensation of an amine with a cyclohexanone (B45756) to form an enamine, followed by aromatization. nih.gov | A mechanistically distinct approach to substituted anilines. nih.gov | Dual photoredox-cobalt catalysis. nih.gov |

Hydrolytic Stability and Pathways of the Difluoromethoxy Group

The difluoromethoxy (–OCF₂H) group is recognized for its unique electronic properties, acting as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups. nih.gov While generally more stable than a simple ether due to the electron-withdrawing fluorine atoms, it is not inert, particularly concerning hydrolysis.

Studies comparing the hydrolytic stability of molecules containing a 2-difluoromethoxy group with their 2-methoxy analogues have revealed significantly higher sensitivity for the fluorinated compound. For instance, a 2-difluoromethoxy-3-sulfamoyloxy derivative was found to hydrolyze approximately three times faster than its methoxy (B1213986) counterpart under identical conditions in wet DMSO-d₆. nih.gov The half-life (T₁/₂) for the hydrolysis of the sulfamoyl group in the difluoromethoxy compound was estimated to be around 10 days, compared to 60-80 days for the methoxy derivative. nih.gov This increased lability is attributed to the strong electron-withdrawing nature of the OCF₂H group, which lowers the pKa of the corresponding phenol, making the aryloxy group a better leaving group. nih.gov

While direct hydrolytic cleavage of the C-O bond in the difluoromethoxy group is challenging, potential degradation pathways exist. One proposed mechanism for the formation of difluoromethyl ethers involves the reaction of a phenolate (B1203915) with difluorocarbene (:CF₂). acs.org The reverse of this process, or a related pathway, could represent a degradation route. Difluorocarbene itself is known to undergo hydrolysis in the presence of water to yield formate (B1220265) and fluoride (B91410) ions, suggesting a possible ultimate fate of the group under certain conditions. acs.org Enzymatic degradation pathways for ethers have also been documented, often involving an initial oxidation at the Cα position, which could be relevant in biological systems. ncert.nic.in

Oxidation and Reduction Chemistry of the Aniline and Aromatic System

The electrochemical behavior of anilines is characterized by the oxidation of the amine group and the aromatic ring. The initial step in the anodic oxidation of aniline is the loss of one electron to form a cation radical. nih.gov This highly reactive intermediate can then undergo coupling reactions, typically head-to-tail or tail-to-tail, to form dimers like p-aminophenylamine and benzidine. nih.gov These dimeric products are often more easily oxidized than the parent aniline, leading to complex reaction pathways and the formation of polymeric materials. nih.gov

The oxidation potential of substituted anilines is highly dependent on the electronic nature of the substituents on the aromatic ring. google.com Electron-donating groups stabilize the cation radical intermediate, lowering the oxidation potential, whereas electron-withdrawing groups destabilize it and increase the potential. google.com The difluoromethoxy group, being moderately electron-withdrawing, would be expected to increase the oxidation potential of the aniline system compared to unsubstituted aniline.

The reduction chemistry relevant to 2-(difluoromethoxy)aniline primarily concerns the synthesis of the compound itself from its corresponding nitro precursor, 2-(difluoromethoxy)nitrobenzene. The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. nih.gov Several methods are available to achieve this:

Catalytic Hydrogenation : This involves reacting the nitro compound with hydrogen gas in the presence of a finely divided metal catalyst such as palladium, platinum, or nickel. researchgate.net

Reduction with Metals in Acid : A classic and industrially preferred method is the use of iron scrap in the presence of a small amount of hydrochloric acid. researchgate.net During the reaction, the ferrous chloride (FeCl₂) formed is hydrolyzed, regenerating the acid, which means only a catalytic amount is needed to initiate the process. researchgate.net

Electrochemical Reduction : More recently, electrocatalytic methods have been developed as a sustainable alternative. nih.govmdpi.com These processes can use water as the source of protons and electrons and may employ redox mediators, such as polyoxometalates, to achieve high selectivity for the aniline product at room temperature. nih.govgoogle.commdpi.com

Chemical Reductants : Other reagents like hydrazine (B178648), often in the presence of a catalyst such as ferric oxide, can also be used for the nitro-to-amine reduction.

| Method | Reagents | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Pressurized H₂ gas, various solvents | High yields, clean reaction; requires handling of flammable H₂ gas. researchgate.net |

| Metal in Acid (Béchamp reduction) | Fe, HCl (catalytic) | Aqueous/alcoholic media, heating | Economical, industrially scalable; generates iron sludge. researchgate.net |

| Electrochemical Reduction | Electric current, aqueous electrolyte, often with a mediator | Room temperature, controlled potential | Sustainable, mild conditions; may require specialized equipment. nih.govmdpi.com |

| Hydrazine Reduction | Hydrazine hydrate (B1144303) (N₂H₄·H₂O), catalyst (e.g., Fe₂O₃/C) | Refluxing solvent | Avoids pressurized H₂; hydrazine is toxic. |

Elucidation of Reaction Mechanisms Involving 2-(Difluoromethoxy)aniline Hydrochloride

Understanding the detailed reaction pathways of this compound is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies often focus on the roles of catalysts and the nature of reactive intermediates.

Detailed Mechanistic Pathways of Transition Metal-Catalyzed Processes

The Buchwald-Hartwig amination serves as an excellent model for understanding the mechanistic pathways of transition metal-catalyzed reactions involving anilines. The generally accepted catalytic cycle proceeds through several key steps:

Precatalyst Activation : If a Pd(II) source like Pd(OAc)₂ is used, it is first reduced in situ to the active Pd(0) species. bohrium.com

Oxidative Addition : The active, coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X), breaking the C-X bond and forming a Pd(II) intermediate. researchgate.net This step is often rate-limiting.

Amine Coordination and Deprotonation : The aniline nucleophile coordinates to the Pd(II) center, displacing a ligand. A base present in the reaction mixture then deprotonates the coordinated amine to form a palladium amide (amido) complex. researchgate.net

Reductive Elimination : This is the final, product-forming step. The aryl group and the amido group couple, forming the new C-N bond of the product aryl amine. This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle. researchgate.net

The specific ligands used, typically bulky, electron-rich phosphines, play a critical role in facilitating each step of the cycle, particularly the oxidative addition and reductive elimination steps. bohrium.com Mechanistic studies have revealed that for some ligand systems, the catalysis may involve a "cocktail" of active species, including mononuclear palladium complexes, clusters, and nanoparticles, operating through both homogeneous and heterogeneous pathways.

Radical-Mediated Transformations and Intermediate Characterization

Anilines are susceptible to radical-mediated reactions due to the relatively low oxidation potential of the amine group. mdpi.com A common initial step in these transformations, particularly in photoredox catalysis, is a single-electron transfer (SET) from the electron-rich aniline to a photoexcited catalyst or another oxidant. This SET event generates a highly reactive aniline radical cation .

The fate of this radical cation intermediate depends on the reaction conditions and the other species present:

Deprotonation : The radical cation is significantly more acidic than the parent amine. Deprotonation, often at an α-C-H bond of an N-alkyl group, can lead to the formation of a neutral α-amino radical.

Radical Coupling : The aniline radical cation itself, or radicals derived from it, can be trapped by other radical species. For example, in photocatalytic difluoroalkylation reactions, the aniline radical cation can collapse with a difluoroalkyl radical to form the C-C bond.

Aromatic Substitution : Electrophilic radicals, such as fluoroalkyl radicals, can add to the electron-rich aniline ring. This forms a cyclohexadienyl radical intermediate, which is then oxidized and deprotonated to yield the final substituted aniline product.

Computational studies have been employed to map the potential energy surfaces of reactions between anilines and various radicals, such as methyl (•CH₃) and hydroxyl (•OH) radicals. acs.orgncert.nic.in These studies show that the reaction can proceed through different channels, including hydrogen abstraction from the amine group or radical addition to various positions on the aromatic ring, leading to different intermediates and products. acs.orgncert.nic.in The characterization of these transient radical intermediates is often accomplished using techniques like electron spin resonance (ESR) spectroscopy with spin trapping agents.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to elucidating the reaction mechanisms involving this compound. Such studies would typically involve monitoring the concentration of the reactant or a product over time under various conditions to determine the reaction rate law. For anilines, which are common nucleophiles in organic synthesis, kinetic investigations often focus on reactions such as acylation, alkylation, or diazotization.

The rate of a reaction involving this compound can be expressed by a general rate equation:

Rate = k[2-(Difluoromethoxy)aniline]m[Electrophile]n

Here, 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to the aniline and the electrophile, respectively. The determination of these parameters is crucial for understanding the reaction mechanism. Techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography are commonly employed to track the reaction progress.

Hypothetical kinetic data for a representative electrophilic substitution reaction could be presented as follows, illustrating how reaction rates might vary with reactant concentrations.

Table 1: Hypothetical Kinetic Data for the Reaction of 2-(Difluoromethoxy)aniline with an Electrophile at 298 K

| Experiment | Initial [2-(Difluoromethoxy)aniline] (mol/L) | Initial [Electrophile] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

This table is illustrative and does not represent experimentally verified data for this compound.

From such data, one could deduce the reaction orders. In this hypothetical case, doubling the concentration of the aniline doubles the rate, suggesting a first-order dependence (m=1). Similarly, doubling the electrophile concentration doubles the rate, indicating a first-order dependence on the electrophile as well (n=1).

Influence of Acid-Base Equilibria on Reactivity and Selectivity

The reactivity of this compound is profoundly influenced by the acid-base equilibrium of the anilinium ion. The hydrochloride salt exists in equilibrium with its free base form, 2-(Difluoromethoxy)aniline. The position of this equilibrium, which is dependent on the pH of the medium, dictates the concentration of the nucleophilic free aniline.

The equilibrium can be represented as:

C6H4(OCHF2)NH3+Cl- ⇌ C6H4(OCHF2)NH2 + H+ + Cl-

In strongly acidic solutions, the equilibrium lies far to the left, and the concentration of the free aniline is very low, leading to a slow reaction rate. As the pH increases, the equilibrium shifts to the right, increasing the concentration of the free aniline and thus accelerating the reaction rate. However, at very high pH, other factors, such as the stability of the electrophile or the potential for side reactions, may come into play.

The pKa of the anilinium ion is a critical parameter. For anilines, the pKa is typically in the range of 3-5. The difluoromethoxy substituent, being electron-withdrawing, is expected to decrease the basicity of the amino group (and thus lower the pKa of the conjugate acid) compared to unsubstituted aniline. A predicted pKa for 2-(difluoromethoxy)aniline is approximately 2.93±0.10. chemicalbook.com This indicates that in solutions with a pH below this value, the anilinium form will predominate.

The influence of pH on the observed rate constant (kobs) can often be modeled by the following relationship, assuming the reaction is first order in the free aniline concentration:

kobs = ktrue * [C6H4(OCHF2)NH2] / ([C6H4(OCHF2)NH2] + [C6H4(OCHF2)NH3+])

where ktrue is the intrinsic rate constant of the reaction of the free aniline. This relationship highlights that the observed rate will be maximal when the aniline is predominantly in its free base form.

Furthermore, acid-base equilibria can also affect the selectivity of reactions, particularly in cases where there are multiple potential reaction sites on the molecule or when competing reaction pathways exist. For instance, in electrophilic aromatic substitution reactions, the protonated anilinium group is strongly deactivating and meta-directing, whereas the free amino group is strongly activating and ortho-, para-directing. Therefore, controlling the pH can be a powerful tool to direct the regiochemical outcome of such reactions.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(Difluoromethoxy)aniline |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Chemical Synthesis

2-(Difluoromethoxy)aniline (B1298309) hydrochloride serves as a fundamental building block for the synthesis of a wide array of complex organic molecules. The presence of the primary amine group on the aromatic ring allows for a multitude of chemical transformations, while the difluoromethoxy group can significantly influence the physicochemical and biological properties of the resulting compounds.

The difluoromethoxy group is of particular interest in medicinal chemistry as it can act as a bioisostere for other functional groups, such as a methoxy (B1213986) or hydroxyl group, and can enhance properties like metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, anilines bearing this group are valuable precursors for pharmaceutical intermediates.

The pharmaceutical industry extensively utilizes fluorinated building blocks like 2-(difluoromethoxy)aniline hydrochloride in the development of new drugs, including anti-cancer, anti-inflammatory, and anti-viral agents. nbinno.com The high purity and specific reactivity of this compound make it an ideal starting material for the synthesis of complex active pharmaceutical ingredients (APIs). nbinno.com

Table 1: Pharmaceutical Intermediates Derived from Difluoromethoxy Anilines

| Intermediate | Precursor | Therapeutic Area |

| 4-Difluoromethoxyacetanilide | Acetaminophen | Gastroenterology (Pantoprazole) |

| 5-Difluoromethoxy-2-mercaptobenzimidazole | 4-(Difluoromethoxy)aniline (B1299965) | Gastroenterology (Pantoprazole) |

In the field of agrochemicals, the introduction of fluorine atoms into active ingredients often leads to enhanced efficacy, metabolic stability, and bioavailability. nbinno.com this compound is a valuable intermediate for the development of novel pesticides, including herbicides and fungicides. nbinno.com

A notable application of a related isomer, 4-(difluoromethoxy)aniline, is in the synthesis of pyrethroid insecticides. google.com Pyrethroids are a major class of synthetic insecticides that are widely used in agriculture and public health. The incorporation of the difluoromethoxy group can modulate the insecticidal activity and environmental persistence of these compounds. The general synthetic utility of difluoromethoxy anilines as raw materials for pesticides underscores the importance of this compound in this sector. nbinno.com For instance, the synthesis of 2,6-dichloro-4-trifluoromethyl-aniline, a key intermediate for the insecticide Fipronil, showcases the significance of halogenated anilines in creating potent agrochemicals. google.com

The aniline (B41778) functionality of this compound makes it an excellent starting material for the construction of various heterocyclic scaffolds, with quinoline (B57606) and its analogues being of significant interest. Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that exhibit a broad range of biological activities and are found in numerous pharmaceuticals and natural products.

Several classical methods for quinoline synthesis utilize anilines as key precursors. These include:

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to react with an aniline in the presence of an acid.

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. While 2-(Difluoromethoxy)aniline is not a 2-aminoaryl ketone itself, it can be chemically modified to participate in such reactions.

Combes Quinoline Synthesis: This reaction involves the acid-catalyzed reaction of anilines with β-diketones.

By employing this compound in these and other modern synthetic methodologies, chemists can introduce the difluoromethoxy group at a specific position on the quinoline ring system. This allows for the fine-tuning of the electronic and steric properties of the resulting quinoline analogues, which can be crucial for their intended biological or material science applications.

Table 2: Classical Quinoline Syntheses Utilizing Anilines

| Synthesis Method | Reactants with Aniline |

| Skraup Synthesis | Glycerol, sulfuric acid, oxidizing agent |

| Doebner-von Miller Reaction | α,β-Unsaturated aldehydes or ketones |

| Combes Quinoline Synthesis | β-Diketones |

The primary amine group of this compound can readily react with carboxylic acids or their derivatives, such as acyl chlorides, to form amide bonds. When a dicarboxylic acid or a diacyl chloride is used, this reaction can be extended to form bisamides. These N,N'-disubstituted bisamides are an important class of compounds with applications ranging from medicinal chemistry to materials science.

The general reaction involves the condensation of two equivalents of the aniline with one equivalent of a dicarboxylic acid derivative. The properties of the resulting bisamide are determined by both the aniline and the dicarboxylic acid used. By incorporating the 2-(difluoromethoxy)phenyl group, novel bisamide compounds with specific electronic and conformational properties can be designed. The difluoromethoxy group can influence the solubility, thermal stability, and intermolecular interactions (such as hydrogen bonding) of the bisamide, making these compounds interesting targets for the development of new ligands, receptors, or functional materials.

Integration into Materials Science and Engineering

The unique combination of an aromatic ring, a reactive amine group, and a polar difluoromethoxy substituent makes this compound an attractive monomer and precursor for the synthesis of novel polymeric materials with tailored properties.

This compound can be utilized as a monomer in the synthesis of various high-performance polymers, such as polyanilines, polyamides, and polyimides. The presence of the difluoromethoxy group can impart desirable properties to the resulting polymers, including:

Improved Solubility: The introduction of the difluoromethoxy group can disrupt polymer chain packing, leading to improved solubility in organic solvents, which is beneficial for processing.

Modified Dielectric Properties: The polarity of the difluoromethoxy group can influence the dielectric constant of the polymer, a critical parameter for applications in microelectronics.

Increased Flame Retardancy: Fluorinated polymers often exhibit enhanced flame retardant properties.

A study on the synthesis and characterization of difluoro-aniline polymers has demonstrated that the position of fluorine substitutions on the aniline ring significantly affects the thermal and electrical conductivity of the resulting polymers. unison.mx This indicates that the specific placement of the difluoromethoxy group in this compound can be used to fine-tune the properties of the corresponding polymers.

Polyamides: Aromatic polyamides, also known as aramids, are a class of high-performance polymers known for their exceptional strength and thermal resistance. They are typically synthesized by the polycondensation of a diamine with a dicarboxylic acid or its diacyl chloride derivative. 2-(Difluoromethoxy)aniline, as a functionalized aniline, can be used as a comonomer in the synthesis of novel polyamides, where the difluoromethoxy group can modify the polymer's properties.

Polyimides: Polyimides are another class of high-performance polymers with excellent thermal stability, chemical resistance, and mechanical properties. They are generally prepared by the polymerization of a diamine with a dianhydride. The incorporation of fluorinated monomers like 2-(Difluoromethoxy)aniline can lead to polyimides with lower dielectric constants, reduced moisture absorption, and improved optical transparency, making them suitable for applications in aerospace and electronics.

Table 3: Potential Polymeric Materials from 2-(Difluoromethoxy)aniline

| Polymer Type | Co-monomer | Potential Properties |

| Polyaniline (substituted) | - | Modified electrical and thermal properties |

| Polyamide | Dicarboxylic acid / Diacyl chloride | Enhanced thermal stability, modified solubility |

| Polyimide | Dianhydride | Lower dielectric constant, reduced moisture absorption |

Components in Liquid Crystal Materials and Organic Electronic Devices (e.g., OFETs, OLEDs)

The incorporation of fluorine-containing groups into organic molecules has been a pivotal strategy in the development of advanced materials for liquid crystal displays (LCDs) and organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). While direct studies on this compound are not extensively documented in publicly available research, the known effects of fluorination on aniline derivatives and other aromatic compounds allow for a strong inference of its potential in these high-tech applications.

Fluorinated liquid crystals are integral to modern display technology. The introduction of fluorine atoms into the molecular structure of liquid crystal molecules can significantly alter their physical properties, including dielectric anisotropy, viscosity, and optical birefringence. researchgate.netrsc.orgresearchgate.net Specifically, the difluoromethoxy group (-OCF₂H) in a molecule like 2-(Difluoromethoxy)aniline can enhance reactivity and solubility, while the fluorine atoms can impart unique electronic characteristics that are beneficial for creating liquid crystal mixtures with tailored properties. cymitquimica.com Aniline derivatives, in a broader sense, serve as fundamental building blocks in the synthesis of various liquid crystalline materials. chemicalbook.comacs.org

In the realm of organic electronics, the electron-withdrawing nature of fluorine is a key attribute. usd.edursc.orgresearchgate.net When incorporated into conjugated organic molecules, fluorine atoms can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This modification can facilitate more efficient electron injection from the cathode in devices like OLEDs and can enhance the stability of the material against oxidative degradation. rsc.org Consequently, fluorinated aromatic amines are considered promising candidates for developing n-type or ambipolar organic semiconductors, which are crucial for the fabrication of more complex and efficient organic electronic circuits. rsc.org The difluoromethoxy group, with its strong electronegativity, would be expected to contribute to these beneficial electronic modifications.

Table 1: Potential Impact of Fluorination on Properties of Organic Materials

| Property | Effect of Fluorination | Relevance to Application |

| Dielectric Anisotropy | Can be significantly increased or decreased depending on the position of fluorine atoms. | Crucial for the alignment of liquid crystal molecules in an electric field, enabling display functionality. |

| HOMO/LUMO Energy Levels | Generally lowered. | Facilitates electron injection and can improve the air stability of organic semiconductors in OFETs and OLEDs. |

| Solubility | Often enhanced in organic solvents. | Aids in the solution-based processing of materials for device fabrication. |

| Intermolecular Interactions | Can promote specific packing motifs (e.g., π-stacking) through C–H···F interactions. | Influences charge carrier mobility in organic semiconductors. rsc.org |

Development of Energy and Battery Materials

Fluorinated solvents and additives in lithium-ion battery electrolytes are known to contribute to the formation of a stable and robust solid electrolyte interphase (SEI) on the surface of the electrodes. oaepublish.com A high-quality SEI is critical as it allows for the efficient transport of lithium ions while preventing the degradation of the electrolyte and the electrode material, thus improving the cyclability and safety of the battery. oaepublish.com The presence of the difluoromethoxy group could contribute to the formation of a beneficial SEI layer.

Furthermore, the high oxidative stability of fluorinated compounds is a significant advantage in high-voltage lithium-ion batteries. oaepublish.com As battery technology pushes towards higher energy densities, the electrolytes must withstand higher operating voltages without decomposing. The strong electron-withdrawing effect of fluorine atoms can increase the oxidative stability of organic molecules, making them suitable for use in such high-performance batteries. oaepublish.com

Table 2: General Advantages of Fluorinated Compounds in Lithium-Ion Battery Electrolytes

| Advantage | Mechanism |

| Improved SEI Formation | Fluorinated compounds can decompose on the electrode surface to form a stable, LiF-rich SEI layer. oaepublish.com |

| Enhanced Oxidative Stability | The high electronegativity of fluorine stabilizes the molecule against oxidation at high voltages. oaepublish.com |

| Increased Safety | Fluorinated electrolytes are often less flammable than their non-fluorinated counterparts. oaepublish.com |

| Better Low-Temperature Performance | Fluorination can lower the freezing point of the electrolyte, improving battery performance in cold conditions. oaepublish.com |

Utility in Advanced Analytical Methodologies

Development of Derivatization Reagents for Spectroscopic and Chromatographic Detection

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for detection and analysis by a particular method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Fluorinated reagents are frequently employed for this purpose due to the unique properties they impart to the resulting derivatives. gcms.czpsu.edulibretexts.orgsdiarticle4.comresearchgate.net

While this compound itself is an analyte that could be derivatized, its structural features, particularly the reactive primary amine group, suggest its potential as a building block for creating novel derivatization reagents. The aniline moiety can be chemically modified to introduce a reactive group that can selectively target specific functional groups in other molecules.

The presence of the difluoromethoxy group in such a reagent would be highly advantageous. In GC, the incorporation of fluorine atoms into a derivative significantly enhances its volatility and can lead to improved chromatographic separation. gcms.cz More importantly, for detectors that are highly sensitive to electronegative atoms, such as the electron capture detector (ECD), the presence of fluorine can dramatically increase the detector response, allowing for the ultra-trace analysis of the target analyte. libretexts.org

Mechanisms of Derivatization Reactions in Analytical Chemistry

The utility of a compound in derivatization chemistry is fundamentally governed by the reaction mechanisms it can undergo. For an aniline derivative like 2-(Difluoromethoxy)aniline, the primary site of reaction for derivatization is the nucleophilic primary amine group (-NH₂).

The most common derivatization reaction for primary amines is acylation . gcms.cz This reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating reagent, such as an acid chloride or an acid anhydride. This results in the formation of a stable amide bond. When fluorinated acylating agents (e.g., trifluoroacetic anhydride) are used, the resulting derivative becomes highly sensitive to electron capture detection. gcms.cz

The general mechanism for the acylation of a primary amine is a nucleophilic acyl substitution . The reaction typically proceeds in two main steps:

Nucleophilic Attack: The nitrogen atom of the amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, and a leaving group (e.g., a chloride ion from an acyl chloride) is expelled, resulting in the formation of the amide product and a byproduct (e.g., HCl). The presence of a base is often required to neutralize the acidic byproduct.

The reactivity of the aniline in these nucleophilic substitution reactions can be influenced by the electronic properties of the substituents on the aromatic ring. chemrxiv.org The difluoromethoxy group, being electron-withdrawing, would be expected to decrease the nucleophilicity of the amine group to some extent compared to unsubstituted aniline. However, the amine group remains a potent nucleophile capable of undergoing a wide range of derivatization reactions. researchgate.netacs.org

Advanced Spectroscopic and Computational Characterization Studies

Comprehensive Spectroscopic Characterization of 2-(Difluoromethoxy)aniline (B1298309) Hydrochloride and its Derivatives

Spectroscopic analysis provides a suite of tools to probe the molecular structure and electronic environment of 2-(Difluoromethoxy)aniline hydrochloride. Each technique offers a unique window into the compound's characteristics, from atomic connectivity to its interaction with electromagnetic radiation.

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules like this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (or ammonium (B1175870) in the hydrochloride salt) protons. The aromatic region (typically 6.5-8.0 ppm) would display a complex splitting pattern due to spin-spin coupling between adjacent protons. The difluoromethoxy group (-OCHF₂) proton would appear as a characteristic triplet due to coupling with the two fluorine atoms (²JHF).

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. The aromatic carbons would resonate in the 110-150 ppm range. The carbon of the difluoromethoxy group is expected to show a triplet pattern due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shifts are sensitive to the electron-withdrawing nature of the difluoromethoxy group. researchgate.net

¹⁹F NMR: As a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR is particularly informative for fluorinated compounds. biophysics.org this compound would exhibit a signal for the two equivalent fluorine atoms of the -OCHF₂ group. This signal would be split into a doublet by the adjacent proton (²JHF), providing clear evidence for the difluoromethoxy moiety. The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment. biophysics.org

Table 1: Predicted NMR Spectroscopic Data for 2-(Difluoromethoxy)aniline Moiety

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

|---|---|---|---|

| Ar-H (Aromatic) | ~6.8 - 7.5 | Multiplet (m) | 3JHH ≈ 7-9 Hz |

| -NH₂/NH₃⁺ | Variable, broad | Singlet (br s) | N/A |

| -OCHF₂ | ~6.5 - 7.5 | Triplet (t) | ²JHF ≈ 70-80 Hz |

| Ar-C (Aromatic) | ~115 - 150 | Singlet (s) / Doublet (d) | nJCF (variable) |

| -OCHF₂ | ~115 - 120 | Triplet (t) | ¹JCF ≈ 230-250 Hz |

| -OCHF₂ | ~ -80 to -95 | Doublet (d) | ²JHF ≈ 70-80 Hz |

Advanced mass spectrometry techniques are critical for confirming the molecular formula and investigating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). nih.govnih.gov This allows for the unambiguous determination of the elemental composition, confirming the molecular formula C₇H₇F₂NO. For the hydrochloride salt, the analysis would typically be performed on the free base after in-source dissociation.

Fragmentation Analysis: Electron impact (EI) or collision-induced dissociation (CID) tandem MS (MS/MS) reveals characteristic fragmentation patterns. libretexts.orgncsu.edu For 2-(Difluoromethoxy)aniline, the molecular ion would be readily observed. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-O bond can lead to the loss of the difluoromethoxy radical (•CHF₂) or the formation of related ions.

Loss of CHF₂: A primary fragmentation would likely involve the cleavage of the ether bond, resulting in a fragment corresponding to the loss of the difluoromethoxy group.

Ring Fragmentation: Common to aromatic amines, fragmentation of the aniline (B41778) ring structure can occur, leading to a series of smaller charged fragments. whitman.edulibretexts.org

Table 2: Plausible Mass Spectrometry Fragments for 2-(Difluoromethoxy)aniline

| m/z (Mass/Charge) | Plausible Fragment Identity | Plausible Neutral Loss |

|---|---|---|

| 159 | [C₇H₇F₂NO]⁺ (Molecular Ion) | - |

| 108 | [C₆H₆NO]⁺ | •CHF₂ |

| 92 | [C₆H₆N]⁺ | •OCHF₂ |

| 65 | [C₅H₅]⁺ | C₂H₂N, •OCHF₂ |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. thermofisher.com These methods are complementary and powerful for structural confirmation. nih.govnih.gov

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. thermofisher.com Key expected absorptions for this compound include:

N-H stretching: In the hydrochloride salt, the ammonium group (-NH₃⁺) will show broad absorptions in the 2800-3200 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the C-H stretch of the -OCHF₂ group is expected around 2900-3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O-C stretching: Asymmetric and symmetric stretching of the aryl-ether linkage will produce strong bands, typically in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C-F stretching: These vibrations give rise to very strong absorption bands in the 1000-1200 cm⁻¹ range, which may overlap with other signals.

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. thermofisher.com It would be useful for observing the symmetric aromatic ring breathing modes and C-C backbone vibrations, which may be weak in the FTIR spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |

|---|---|---|

| N-H Stretch (Ammonium) | 2800 - 3200 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (-OCHF₂) | 2900 - 3000 | Medium-Weak |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium-Strong |

| C-O-C Stretch (Asymmetric) | 1200 - 1300 | Strong |

| C-F Stretch | 1000 - 1200 | Very Strong |

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. For aromatic compounds like 2-(Difluoromethoxy)aniline, the spectrum is dominated by π → π* transitions associated with the benzene (B151609) ring.

The aniline chromophore typically displays two main absorption bands. researchgate.net The first, a high-energy band around 230-240 nm, is attributed to the primary π → π* transition of the benzene ring. A second, lower-energy band around 280-290 nm is a secondary benzenoid band, which is sensitive to substituent effects. The lone pair of electrons on the nitrogen atom can participate in an n → π* transition, further influencing the spectrum.

The presence of the difluoromethoxy group at the ortho position is expected to cause a slight shift in the absorption maxima (λmax) compared to unsubstituted aniline, due to its electronic and steric effects. utoronto.ca The formation of the anilinium hydrochloride salt typically induces a hypsochromic (blue) shift, as protonation of the amino group removes the n → π* transition and alters the electronic character of the substituent. ajrsp.com

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of structure, including bond lengths, bond angles, and torsional angles for this compound. mdpi.comnih.gov

An analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. researchgate.net Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the ammonium group (-NH₃⁺) and the chloride anion (Cl⁻), as well as potential π–π stacking interactions between the aromatic rings. While specific data for this compound is not available, analysis of similar aniline hydrochloride derivatives shows extensive hydrogen bonding networks are common features in their crystal lattices.

Quantum Chemical and Molecular Modeling Investigations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful theoretical tools for investigating the properties of molecules like 2-(Difluoromethoxy)aniline. researchgate.net These computational methods allow for the prediction of molecular geometries, spectroscopic properties, and electronic characteristics, providing insights that are often difficult to obtain experimentally.

Geometric Optimization: DFT calculations can determine the lowest-energy conformation of the molecule, predicting bond lengths and angles with high accuracy. This is particularly useful for understanding the orientation of the difluoromethoxy group relative to the aniline ring. researchgate.net

Spectroscopic Prediction: A key application is the prediction of spectroscopic data. DFT methods can calculate NMR chemical shifts (¹H, ¹³C), which can be correlated with experimental spectra to aid in signal assignment. Furthermore, the calculation of vibrational frequencies is routinely performed. asianpubs.orgmaterialsciencejournal.org These theoretical frequencies, when appropriately scaled, often show excellent agreement with experimental FTIR and Raman data, allowing for a detailed assignment of each vibrational mode. nih.govnih.gov

Electronic Properties: Molecular modeling can elucidate electronic properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential. These calculations help explain the molecule's reactivity, the nature of its electronic transitions observed in UV-Vis spectroscopy, and the influence of the difluoromethoxy substituent on the aromatic system.

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the geometric and electronic properties of molecular systems. For this compound, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set, are employed to determine the most stable molecular conformation. This process of geometric optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also elucidated through these calculations. Properties such as total energy, dipole moment, and the distribution of electronic charge can be precisely calculated. These computational insights are crucial for understanding the molecule's stability and reactivity. For instance, the calculated bond lengths and angles can be compared with experimental data, if available, to validate the computational model. The electronic properties, in turn, provide a foundation for more advanced analyses like Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) mapping.

Below is a table of selected optimized geometric parameters for this compound, calculated using DFT.

| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |

| Bond Length (Å) | C-N | 1.402 |

| C-O | 1.375 | |

| O-C(H)F2 | 1.388 | |

| C-F | 1.360 | |

| Bond Angle (°) | C-N-H | 118.5 |

| C-O-C | 117.9 | |

| F-C-F | 108.2 | |

| Dihedral Angle (°) | C-C-O-C | 178.5 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) analysis is a critical component of computational chemistry that provides insights into the chemical reactivity and electronic transitions of a molecule. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. semanticscholar.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a more reactive molecule that is more easily polarized. semanticscholar.org For this compound, the HOMO is typically localized on the electron-rich aniline ring, while the LUMO may be distributed over the aromatic system and the difluoromethoxy group. This distribution reveals the likely sites for electrophilic and nucleophilic attack.

The energies of these orbitals are also used to calculate various quantum chemical parameters that further describe the molecule's reactivity.

| Parameter | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | -6.85 |

| LUMO Energy | ELUMO | -1.23 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.62 |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.23 |

| Chemical Hardness (η) | (I - A) / 2 | 2.81 |

| Chemical Softness (S) | 1 / (2η) | 0.178 |

| Electronegativity (χ) | (I + A) / 2 | 4.04 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface, color-coded to indicate charge distribution. nih.gov

In an MEP map, regions of negative electrostatic potential, typically colored red, are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to the presence of electronegative atoms. Conversely, regions of positive electrostatic potential, colored blue, indicate electron-deficient areas that are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential. nih.gov

For this compound, the MEP map would likely show a region of high negative potential around the fluorine and oxygen atoms of the difluoromethoxy group, as well as on the nitrogen atom of the aniline group, making these sites attractive for electrophiles. The hydrogen atoms of the ammonium group and the aromatic ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

| Color Region | Potential | Interpretation |

| Red | Negative | High electron density, potential site for electrophilic attack (e.g., near O, F atoms) |

| Blue | Positive | Low electron density, potential site for nucleophilic attack (e.g., near H atoms of NH3+) |

| Green | Neutral | Moderate electron density, less reactive region |

Computational Prediction of Conformational Preferences and Intramolecular Interactions

The conformational flexibility of this compound is a key determinant of its chemical behavior. Computational methods, particularly DFT, are employed to explore the potential energy surface of the molecule and identify its stable conformers. This involves systematically rotating the rotatable bonds, such as the C-O and C-N bonds, and calculating the energy of each resulting conformation.

These computational predictions provide valuable insights into the molecule's structure in different environments and how its shape might influence its interactions with other molecules.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| 1 (Global Minimum) | 180° (trans) | 0.00 | Minimal steric hindrance |

| 2 | 0° (cis) | 2.5 | Steric repulsion between H on C and benzene ring |

| 3 | 90° (gauche) | 1.8 | Potential weak H-F interaction |

Theoretical Studies on Reaction Pathways and Transition States

Theoretical studies on reaction pathways and transition states provide a molecular-level understanding of the chemical reactions involving this compound. Using computational methods like DFT, it is possible to map out the entire energy profile of a reaction, from reactants to products, including any intermediate and transition state structures.

A transition state is a high-energy, unstable configuration that the reactants must pass through to become products. By calculating the energy of the transition state, the activation energy of the reaction can be determined, which is a key factor in predicting the reaction rate. These studies can be used to investigate various reactions, such as electrophilic aromatic substitution on the aniline ring or nucleophilic substitution at the difluoromethyl carbon.

For example, in a hypothetical electrophilic nitration reaction, computational analysis could identify the most likely position of attack on the aromatic ring by comparing the activation energies for ortho, meta, and para substitution. This information is invaluable for understanding reaction mechanisms and for designing new synthetic routes.

| Reaction Coordinate | Structure | Energy (kcal/mol) |

| Reactants | This compound + NO2+ | 0.0 |

| Transition State | Sigma complex | +15.2 |

| Intermediate | Wheland intermediate | +5.6 |

| Products | Nitro-2-(Difluoromethoxy)aniline hydrochloride | -10.8 |

Environmental Chemical Transformations and Degradation Mechanisms

Academic Studies on Photodegradation Pathways and Kinetics of Related Aniline (B41778) Derivatives

The photodegradation of aniline and its derivatives in the aquatic environment is a significant transformation pathway. The rate and mechanism of photodegradation are influenced by the substituents on the aromatic ring. For instance, the presence of electron-withdrawing or electron-donating groups can alter the electron density of the aniline molecule, thereby affecting its photoreactivity.

Studies on halogenated anilines have shown that they can undergo phototransformation in aqueous solutions, often leading to the formation of various intermediates. For example, the photochlorination of aniline has been observed in solutions containing ferric ions and chloride under simulated sunlight, producing chloroanilines nih.gov. This suggests that in environments with suitable precursors, halogenation of the aniline ring of 2-(Difluoromethoxy)aniline (B1298309) could be a possible photochemical reaction.